2-Dodecylbenzene-1-sulfonyl chloride
Overview
Description
2-Dodecylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C18H29ClO2S. It is a sulfonyl chloride derivative of dodecylbenzene, characterized by the presence of a sulfonyl chloride group attached to the benzene ring. This compound is widely used in organic synthesis and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dodecylbenzene-1-sulfonyl chloride typically involves the sulfonation of dodecylbenzene followed by chlorination. One common method includes the reaction of dodecylbenzene with chlorosulfonic acid, which introduces the sulfonyl chloride group onto the benzene ring. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes using sulfur trioxide or oleum, followed by chlorination with thionyl chloride or phosphorus pentachloride. These methods are optimized for high yield and purity, with careful control of reaction parameters to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Dodecylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or other derivatives under specific conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under controlled conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, or sulfonate salts are formed.
Reduction Products: Sulfonyl hydrides or other reduced derivatives.
Oxidation Products: Sulfonic acids or other oxidized compounds.
Scientific Research Applications
2-Dodecylbenzene-1-sulfonyl chloride has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants, detergents, and specialty chemicals.
Biology: The compound is utilized in the modification of biomolecules and the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and drug delivery systems.
Industry: The compound is employed in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Dodecylbenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate salt derivatives. These reactions often proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .
Comparison with Similar Compounds
Benzenesulfonyl chloride: Similar in structure but lacks the dodecyl group, making it less hydrophobic.
Toluene-4-sulfonyl chloride: Contains a methyl group instead of a dodecyl group, affecting its reactivity and solubility.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain, used in different applications due to its smaller size.
Uniqueness: 2-Dodecylbenzene-1-sulfonyl chloride is unique due to its long dodecyl chain, which imparts hydrophobic properties and influences its solubility and reactivity. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactant synthesis and the modification of hydrophobic surfaces .
Properties
IUPAC Name |
2-dodecylbenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h12-13,15-16H,2-11,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBINSWOYIKLKGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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